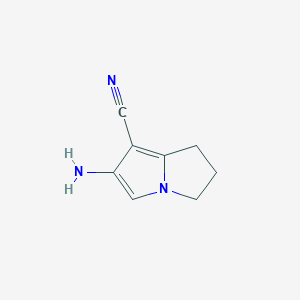

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” is a chemical compound with the molecular formula C8H9N3 . It is a compound that can be used in various chemical reactions .

Synthesis Analysis

The synthesis of pyrrolizine derivatives, such as “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile”, can be achieved via a one-pot 1,3-dipolar cycloaddition reaction of azomethine ylides, prepared in situ from proline and ninhydrin, with dialkyl acetylenedicarboxylates, in alcohols .Physical And Chemical Properties Analysis

The physical and chemical properties of “6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile” are not fully detailed in the search results. The molecular weight is reported to be 147.18 .科学的研究の応用

Synthesis of Heterocyclic Structures

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile and similar compounds serve as precursors in the synthesis of various heterocyclic structures. They are utilized in one-pot procedures to create compounds like tetrahydroindolizines, dihydro-1H-pyrrolizines, and tetrahydro-5H-pyrrolo[1,2-a]azepines. These methods provide high-yielding access to a variety of pyrrole-containing heterocycles from commercially available materials (Nebe, Kucukdisli, & Opatz, 2016).

Phase Transfer Catalysis

The compound is also involved in phase transfer catalysis, a method that enhances the synthesis of 2-amino-1-aryl-5-oxo-4,5-dihydro-1H-pyrrole-3-carbonitriles. This process is optimized using 18-crown-6 under solid-liquid conditions in acetonitrile (Dave & Parikh, 2001).

Dithiomalondianilide Reactions

In another application, reactions involving arylmethylidenemalononitriles and dithiomalonic acid dianilide in the presence of morpholine produce specific dithiolo[3,4-b]pyridine-carbonitriles. This synthesis has been structurally analyzed through X-ray studies (Dotsenko et al., 2015).

Aminonitriles and Enones Cyclocondensation

The reaction of aminonitriles with alpha,beta-unsaturated carbonyl compounds results in 3,4-dihydro-2H-pyrrole 2-carbonitriles and trisubstituted pyrroles, useful in preparing polysubstituted pyrrolizidines (Bergner, Wiebe, Meyer, & Opatz, 2009).

Tautomerization and NLO Properties

The amine-imine tautomerization in related compounds, such as amino-dihydro-naphthyridine-carbonitriles, has been studied, revealing insights into electronic properties and energetics. This research is significant in understanding photochromic properties and non-linear optical (NLO) characteristics (Wazzan & Safi, 2017).

特性

IUPAC Name |

2-amino-6,7-dihydro-5H-pyrrolizine-1-carbonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9N3/c9-4-6-7(10)5-11-3-1-2-8(6)11/h5H,1-3,10H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLNBRCWCCVJYML-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C(=CN2C1)N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9N3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-amino-2,3-dihydro-1H-pyrrolizine-7-carbonitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(2-tert-butyl-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-2-iodobenzamide](/img/structure/B2821992.png)

![2-(2-Chlorophenyl)-4-[1-(prop-2-yn-1-yl)piperidine-4-carbonyl]morpholine](/img/structure/B2821995.png)

![tert-Butyl 3-amino-2-methyl-2H,4H,5H,6H,7H-pyrazolo[3,4-c]pyridine-6-carboxylate](/img/structure/B2821996.png)

![N-(3-acetylphenyl)-2-((1-(4-methylpiperazin-1-yl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2821998.png)

![N-(2-ethoxyphenyl)-2-(pyrazine-2-carboxamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2821999.png)

![2-Chloro-1-(3-cyclopropyl-7-oxa-2-azaspiro[3.5]nonan-2-yl)propan-1-one](/img/structure/B2822003.png)